molecular formula C9H6BrN3O3 B1384465 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one CAS No. 943605-86-5

6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one

Cat. No. B1384465
M. Wt: 284.07 g/mol
InChI Key: CJILNCRDZNSZDV-UHFFFAOYSA-N
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Description

6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one (6-Br-7-Me-8-NO2QZ) is a synthetic chemical compound belonging to the quinazolinone family. It is a colorless solid that has a variety of applications in scientific research. The compound is used in the synthesis of small molecules and in the development of new drugs. 6-Br-7-Me-8-NO2QZ has also been studied for its potential use in the treatment of certain diseases.

Scientific Research Applications

Synthesis and Chemical Studies

  • 6-Bromo-7-methyl-8-nitroquinazolin-4(3H)-one and related compounds have been explored in chemical synthesis studies. A study highlighted the preparation of 6- and 7-nitro-2-benzyl-3H-4-ketoquinazolines and their derivatives, which are structurally related to 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one. These compounds were formed by condensing specific derivatives of -4H-3,1-benzoxazin-4-one with ammonia, methylamine, and aniline (Thakkar & Patel, 1969).

Application in Cancer Treatment

  • A related compound, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, serves as an important intermediate in the treatment of colon and rectal cancers. Its synthesis was optimized to improve the production methodology, showcasing the compound's significance in pharmaceutical research (He Zheng-you, 2010).

Inhibitors Synthesis

  • The compound has been utilized in the synthesis of PI3K/mTOR inhibitors, playing a role as a key intermediate. This shows its importance in the development of inhibitors for various therapeutic applications (Fei Lei et al., 2015).

Microtubule Destabilizing Agents

  • Research has also explored its use in synthesizing microtubule destabilizing agents, highlighting its potential in developing treatments for diseases related to cell division and cancer (Alicia Foucourt et al., 2010).

Antimicrobial Applications

  • Another study developed novel 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one compounds, which were assessed for their anti-bacterial activity, indicating potential applications in antimicrobial treatments (O. Ouerghi et al., 2021).

Anticancer and Antimicrobial Properties

  • A series of novel 6-aryl-2-styrylquinazolin-4(3H)-ones, derived from 6-bromo-2-styrylquinazolin-4(3H)-ones, were evaluated for potential anticancer and antimicrobial properties. This underscores the broader scope of its application in pharmaceutical research (E. N. Agbo et al., 2015).

Antileishmanial Activities

  • Additionally, compounds derived from 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one have been synthesized and evaluated for their leishmanicidal activities, indicating potential in treating leishmaniasis (S. Saad et al., 2016).

properties

IUPAC Name

6-bromo-7-methyl-8-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O3/c1-4-6(10)2-5-7(8(4)13(15)16)11-3-12-9(5)14/h2-3H,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJILNCRDZNSZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1[N+](=O)[O-])N=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676970
Record name 6-Bromo-7-methyl-8-nitroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one

CAS RN

943605-86-5
Record name 6-Bromo-7-methyl-8-nitro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943605-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-7-methyl-8-nitroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Bromo-7-methylquinazolin-4(3H)-one (1.0 g, 4.2 mmol) was added to H2SO4 (98%, 15 mL) and the mixture was stirred at it until dissolution was complete. The mixture was cooled to 0° C. and then nitric acid (fuming) (0.26 g, 4.2 mmol) was added dropwise at 0° C. and stirred for 10 min, and then stirred at it for 5 h. The mixture was poured onto ice (300 g) and extracted with EtOAc (3×80 mL). The combined organic layers were washed with brine (100 mL), dried over MgSO4 and concentrated in vacuo. The product was recrystallized from MeOH (˜15 mL). MS (ESI, pos. ion) m/z: 284 [M+H]+
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To H2SO4 (98%, 15 ml) was added 6-bromo-7-methylquinazolin-4(3H)-one (1.0 g, 4.2 mmol) and the mixture was stirred at rt until dissolution was complete. The mixture was cooled to 0° C. and then nitric acid (fuming) (0.26 g, 4.2 mmol) was added dropwise at 0° C. and stirred for 10 min, and then stirred at rt for 5 h. The mixture was poured onto ice (300 g) and extracted with EtOAc (3×80 ml). The combined organic layers were washed with brine (100 ml), dried over MgSO4 and concentrated in vacuo. The product was recrystallized from MeOH (˜15 ml). MS (M+H)+ 284, 286.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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